molecular formula C12H14O3 B2690360 3-Formylphenyl 3-methylbutanoate CAS No. 1175661-17-2

3-Formylphenyl 3-methylbutanoate

Cat. No.: B2690360
CAS No.: 1175661-17-2
M. Wt: 206.241
InChI Key: ZCXGTYGUJAZPRN-UHFFFAOYSA-N
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Description

3-Formylphenyl 3-methylbutanoate is an ester compound characterized by the presence of a formyl group attached to a phenyl ring and a methylbutanoate moiety. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 3-methylbutanoate typically involves the esterification of 3-formylphenol with 3-methylbutanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Carboxyphenyl 3-methylbutanoate.

    Reduction: 3-Hydroxymethylphenyl 3-methylbutanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Formylphenyl 3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formylphenyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ester moiety may also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenyl acetate: Similar structure but with an acetate group instead of a methylbutanoate group.

    3-Formylphenyl propanoate: Similar structure but with a propanoate group instead of a methylbutanoate group.

    3-Formylphenyl butanoate: Similar structure but with a butanoate group instead of a methylbutanoate group.

Uniqueness

3-Formylphenyl 3-methylbutanoate is unique due to the presence of the 3-methylbutanoate moiety, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

(3-formylphenyl) 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)6-12(14)15-11-5-3-4-10(7-11)8-13/h3-5,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXGTYGUJAZPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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